molecular formula C10H14ClN B13558567 {[3-(Chloromethyl)phenyl]methyl}dimethylamine

{[3-(Chloromethyl)phenyl]methyl}dimethylamine

Cat. No.: B13558567
M. Wt: 183.68 g/mol
InChI Key: QVKMEPVVLVSNDW-UHFFFAOYSA-N
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Description

{[3-(Chloromethyl)phenyl]methyl}dimethylamine is an organic compound with the molecular formula C10H14ClN. It is a derivative of dimethylamine, where the amine group is attached to a benzyl group substituted with a chloromethyl group at the meta position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-(Chloromethyl)phenyl]methyl}dimethylamine typically involves the reaction of 3-(chloromethyl)benzyl chloride with dimethylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems and reactors can optimize the reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

{[3-(Chloromethyl)phenyl]methyl}dimethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

{[3-(Chloromethyl)phenyl]methyl}dimethylamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {[3-(Chloromethyl)phenyl]methyl}dimethylamine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • {[4-(Chloromethyl)phenyl]methyl}dimethylamine
  • {[2-(Chloromethyl)phenyl]methyl}dimethylamine
  • {[3-(Bromomethyl)phenyl]methyl}dimethylamine

Uniqueness

{[3-(Chloromethyl)phenyl]methyl}dimethylamine is unique due to the position of the chloromethyl group on the benzyl ring, which influences its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C10H14ClN

Molecular Weight

183.68 g/mol

IUPAC Name

1-[3-(chloromethyl)phenyl]-N,N-dimethylmethanamine

InChI

InChI=1S/C10H14ClN/c1-12(2)8-10-5-3-4-9(6-10)7-11/h3-6H,7-8H2,1-2H3

InChI Key

QVKMEPVVLVSNDW-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC(=CC=C1)CCl

Origin of Product

United States

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